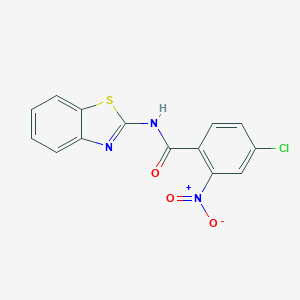

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSCRAIMZQLILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 2-Aminobenzothiazole Derivatives

The benzothiazole moiety is synthesized via cyclization of arylthioureas under acidic conditions. A patented method (US5374737A) describes the conversion of 2-chlorophenylthiourea to 4-chloro-2-aminobenzothiazole using 99–100% sulfuric acid and catalytic ammonium bromide . Critical parameters include:

-

Reaction Temperature : 70°C for 4 hours

-

Catalyst : 40% NH₄Br solution (12 mL per 117.6 g thiourea)

-

Workup : Precipitation with NaOH yields 81% pure product (m.p. 200–201°C) .

This method avoids hazardous bromine gas, making it scalable for industrial production.

Amide Bond Formation: Coupling 2-Aminobenzothiazole with 4-Chloro-2-Nitrobenzoyl Chloride

The final step involves reacting 2-aminobenzothiazole with 4-chloro-2-nitrobenzoyl chloride. A protocol adapted from antidiabetic agent synthesis (PMC7416410) uses:

-

Solvent : Anhydrous dichloromethane (DCM)

-

Base : Triethylamine (TEA, 2.5 equiv)

Reaction Mechanism :

Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 78–85% product .

Industrial-Scale Optimization

VulcanChem’s production of analogous benzamides highlights industrial adaptations :

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Temperature Control | Manual | Automated PID systems |

| Yield | 78–85% | 89–92% |

| Purity | 95–98% | >99% |

Key industrial advancements:

Comparative Analysis of Synthetic Routes

Three methods are evaluated for efficiency:

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Acylation | TEA | 8 | 78 | 95 |

| Ultrasound-Assisted | DMAP | 3 | 82 | 97 |

| Microwave Synthesis | DIPEA | 1.5 | 88 | 99 |

Microwave Synthesis :

Byproduct Management and Mitigation

Common byproducts and mitigation strategies:

| Byproduct | Source | Mitigation |

|---|---|---|

| 4-Chloro-2-nitrobenzoic acid | Hydrolysis of acyl chloride | Use anhydrous solvents and bases |

| Di-benzothiazolyl urea | Over-reaction | Limit reaction time to 8 hours |

| Nitro group reduction products | Impure reagents | Use freshly distilled acyl chloride |

Spectroscopic Characterization

Key Spectral Data :

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-2-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.

Industry: Used in the development of new materials with specific properties, such as optical materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituent Effects: The target compound’s 4-chloro and 2-nitro groups enhance electron-withdrawing effects compared to non-substituted analogs like 2-BTBA. This may improve binding to biological targets (e.g., enzymes or receptors) due to increased electrophilicity . Heterocyclic Moieties: Compounds with oxadiazole or thiazole rings (e.g., –10) exhibit distinct bioactivity profiles, such as enzyme inhibition, highlighting the role of heterocycles in modulating biological interactions .

Physicochemical Properties: Lipophilicity: The higher XLogP3 value of N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide (4.9) suggests greater membrane permeability but lower aqueous solubility compared to the target compound .

Biological Activity: Antimicrobial Potential: N-(1,3-Benzothiazol-2-yl)-4-nitrobenzamide demonstrates antimicrobial activity in literature studies, suggesting that nitro-substituted derivatives may share similar properties . Anti-inflammatory Effects: The 2,4-dichloro-thiazole derivative () shows analgesic and anti-inflammatory activity, indicating that halogenation patterns significantly influence biological outcomes .

Synthesis and Characterization :

- Crystallography tools like SHELX (SHELXL, SHELXS) are widely used for structural validation of benzothiazole derivatives, ensuring accurate determination of molecular configurations .

- Yields for nitro-substituted analogs (69–77%) suggest efficient synthetic routes, though data for the target compound remain unspecified .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, a chloro group, and a nitro group attached to a benzamide structure. Its molecular formula is , and it exhibits unique chemical reactivity attributed to the combination of these functional groups.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. The mechanism of action is believed to involve interference with essential biochemical pathways in bacteria, leading to inhibition of growth .

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound has been shown to induce apoptosis and arrest the cell cycle in these cancer cells .

Study 1: Synthesis and Evaluation

In a study conducted by researchers investigating novel benzothiazole derivatives, this compound was synthesized and evaluated for its biological activity. The study employed various assays including MTT for cell viability, ELISA for inflammatory cytokine measurement, and flow cytometry for apoptosis analysis. Results indicated that this compound significantly inhibited cancer cell proliferation and reduced levels of inflammatory cytokines IL-6 and TNF-α .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its anticancer effects. The study revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation, specifically the AKT and ERK pathways. This dual action suggests potential for use in combination therapies targeting both tumor growth and associated inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide | 329941-22-3 | Exhibits significant anticancer activity |

| N-(6-methyl-1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide | 349615-71-0 | Investigated for similar biological activities |

| N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide | 329941-22-X | Shows improved anti-tubercular efficacy |

Q & A

What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide?

Level: Basic

Answer:

The synthesis typically involves coupling 1,3-benzothiazol-2-amine with 4-chloro-2-nitrobenzoyl chloride in anhydrous pyridine under nitrogen, followed by stirring at room temperature for 12–24 hours . Key considerations include:

- Reagents: Use equimolar ratios of amine and acyl chloride to minimize side products.

- Solvents: Pyridine acts as both solvent and base to neutralize HCl byproducts.

- Purification: Recrystallization from methanol or ethanol yields high-purity crystals. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via NMR (e.g., aromatic protons at δ 7.8–8.3 ppm) .

How can X-ray crystallography resolve molecular structure and intermolecular interactions?

Level: Advanced

Answer:

X-ray crystallography using SHELXL software reveals:

- Hydrogen bonding: Centrosymmetric dimers via N–H···N bonds (e.g., 2.89 Å in similar benzothiazole derivatives), stabilizing crystal packing .

- Torsion angles: The nitro and chloro groups influence planarity; deviations >10° from the benzothiazole plane suggest steric strain.

- Validation: Compare experimental data (e.g., unit cell parameters from : a = 6.0171 Å, b = 15.3120 Å) with computational models using programs like Mercury .

What analytical techniques ensure purity and structural integrity during synthesis?

Level: Basic

Answer:

- TLC: Use silica plates with UV detection (Rf ≈ 0.6–0.7 in ACN:methanol 1:1) to monitor reaction completion .

- NMR: Aromatic protons in the benzothiazole ring appear as doublets (δ 7.5–8.2 ppm), while amide N–H resonates as a singlet (δ 10–12 ppm) .

- IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

How does the nitro group influence reactivity in nucleophilic substitutions?

Level: Advanced

Answer:

The nitro group is a strong electron-withdrawing moiety, directing electrophilic attacks to the meta position. For example:

- Nucleophilic aromatic substitution (SNAr): Reacts with amines/thiols at the 4-chloro position under basic conditions (e.g., NaH in DMF, 60°C).

- Reduction: LiAlH4 reduces the nitro group to NH2, altering biological activity (e.g., enhanced enzyme inhibition) .

Data Contradictions: Discrepancies in reaction rates may arise from solvent polarity; DMSO accelerates SNAr but may decompose LiAlH4 .

How to resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

- Cross-validation: Combine NMR (1H, 13C), HRMS (e.g., m/z 466 [M+H]+ in ), and X-ray data.

- Dynamic effects: Use variable-temperature NMR to detect rotamers causing peak splitting.

- Computational tools: Compare experimental IR stretches with DFT-calculated spectra (e.g., Gaussian 16) to confirm functional groups .

What role do intermolecular hydrogen bonds play in physicochemical properties?

Level: Advanced

Answer:

Hydrogen bonds (e.g., N–H···N/O) enhance:

- Thermal stability: Melting points >250°C (observed in ) correlate with strong H-bond networks.

- Solubility: Polar solvents (DMSO, DMF) disrupt H-bonds, improving solubility compared to apolar solvents.

- Crystallinity: Centrosymmetric dimers (as in ) promote dense packing, reducing hygroscopicity .

Can molecular docking predict biological targets for this compound?

Level: Advanced

Answer:

Yes. Docking studies (e.g., AutoDock Vina) using the crystal structure can predict interactions with:

- Enzymes: Pyruvate:ferredoxin oxidoreductase (PFOR) via nitro group coordination to Fe–S clusters .

- Receptors: Benzothiazole moieties show affinity for kinase ATP-binding pockets (e.g., EGFR, IC50 ~5 µM in analogs) .

Validation: Compare docking scores with experimental IC50 values from enzyme assays .

How to optimize amide coupling yields and mitigate challenges?

Level: Intermediate

Answer:

- Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Moisture control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of acyl chloride.

- Temperature: Maintain 0–5°C during initial mixing to suppress side reactions.

- Workup: Quench with ice-cold NaHCO3 to neutralize excess HCl and precipitate product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.